[1-(Pyridin-4-yl)ethyl](1,3-thiazol-5-ylmethyl)amine
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Overview
Description
1-(Pyridin-4-yl)ethylamine is a heterocyclic compound that features both pyridine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and chemical reactivity. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)ethylamine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method includes the reaction of 2-aminothiazole with 4-pyridinecarboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-70°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-4-yl)ethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or alcoholic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens, sulfonyl chlorides; in the presence of catalysts or under reflux conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
In chemistry, 1-(Pyridin-4-yl)ethylamine is used as a building block for the synthesis of more complex molecules. Its reactivity allows for the creation of diverse chemical libraries for drug discovery and development .
Biology
The compound has shown potential in biological studies due to its ability to interact with various biological targets. It is often used in the design of enzyme inhibitors and receptor modulators .
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been investigated for their antimicrobial, antiviral, and anticancer activities .
Industry
Industrially, 1-(Pyridin-4-yl)ethylamine is used in the production of dyes, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-yl)ethylamine involves its interaction with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridine ring can engage in coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Compared to these similar compounds, 1-(Pyridin-4-yl)ethylamine is unique due to its specific combination of pyridine and thiazole rings.
Properties
Molecular Formula |
C11H13N3S |
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Molecular Weight |
219.31 g/mol |
IUPAC Name |
1-pyridin-4-yl-N-(1,3-thiazol-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H13N3S/c1-9(10-2-4-12-5-3-10)14-7-11-6-13-8-15-11/h2-6,8-9,14H,7H2,1H3 |
InChI Key |
AHUNGTDWQMEIPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC2=CN=CS2 |
Origin of Product |
United States |
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